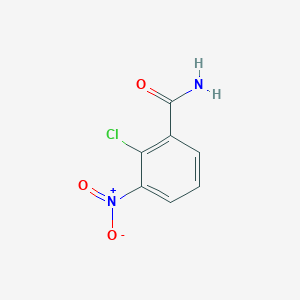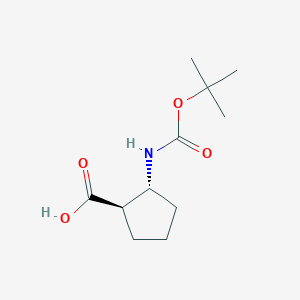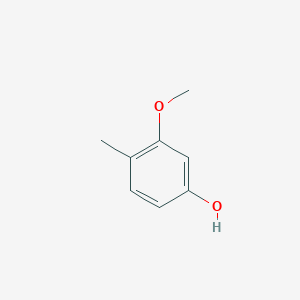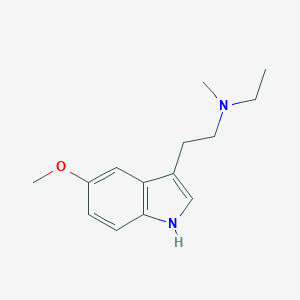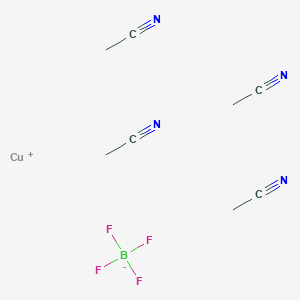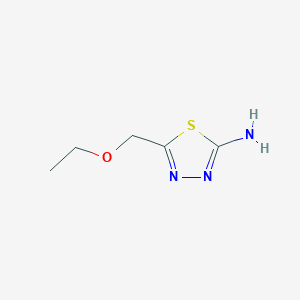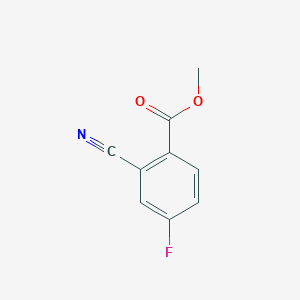
Methyl 2-cyano-4-fluorobenzoate
Vue d'ensemble
Description
Methyl 2-cyano-4-fluorobenzoate is a chemical compound with the molecular formula C9H6FNO2 and a molecular weight of 179.15 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of Methyl 2-cyano-4-fluorobenzoate involves the reaction of methyl 2-chloro-4-fluorobenzoate with copper (I) cyanide in 1-methyl-pyrrolidin-2-one at 195°C for 1.5 hours under an inert atmosphere .Molecular Structure Analysis
The InChI code for Methyl 2-cyano-4-fluorobenzoate is 1S/C9H6FNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3 . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
Methyl 2-cyano-4-fluorobenzoate has a melting point of 104-106°C and a predicted boiling point of 293.3±25.0°C . Its predicted density is 1.27±0.1 g/cm3 . The compound is stored in a dry, room temperature environment .Applications De Recherche Scientifique
Electrochemical Analysis
Methyl 2-cyano-4-fluorobenzoate, a derivative of methylfluorobenzoates, has been analyzed for its electrochemical reduction behavior at glassy carbon electrodes using convolution potential sweep voltammetry (CPSV). The study reveals the stabilization of the radical anion due to the electron-withdrawing group, leading to intra-molecular stepwise dissociative electron transfer. This behavior differs based on the isomer, with methyl 2-fluorobenzoate and methyl 4-fluorobenzoate exhibiting distinct mechanisms and dimerization rates during C–F bond cleavage (Muthukrishnan & Sangaranarayanan, 2010).
Liquid Crystal Technology
In the realm of liquid crystal technology, chiral benzoates and fluorobenzoates with methyl 2-cyano-4-fluorobenzoate structure have been synthesized and tested for their mesomorphic properties. These compounds exhibit interesting phase behaviors and transition temperatures, with some demonstrating extremely low melting points and the presence of the antiferroelectric smectic phase (SmCA*). This research contributes to the development of materials with specific mesomorphic properties suitable for advanced applications in liquid crystal displays and other related technologies (Milewska et al., 2015).
Organic Electronics and OLEDs
The synthesis and analysis of compounds related to methyl 2-cyano-4-fluorobenzoate have contributed significantly to the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Research demonstrates how the alteration of substituents from electron-donating to accepting influences the optoelectronic properties of bicarbazole/cyanobenzene hybrid compounds. These compounds, due to their tailored HOMO and LUMO energy levels and singlet-triplet bandgaps, show potential as host materials for blue phosphorescent OLEDs and as emitters in delayed fluorescence OLEDs, showcasing high external quantum efficiency (EQE) (Cao et al., 2018).
Safety And Hazards
Methyl 2-cyano-4-fluorobenzoate is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
methyl 2-cyano-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYCPVRVZPDHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433727 | |
| Record name | METHYL 2-CYANO-4-FLUOROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyano-4-fluorobenzoate | |
CAS RN |
127510-96-7 | |
| Record name | Benzoic acid, 2-cyano-4-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127510-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | METHYL 2-CYANO-4-FLUOROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B176580.png)



![3,7-Dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B176597.png)
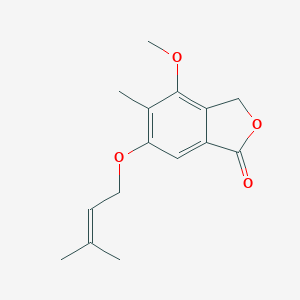
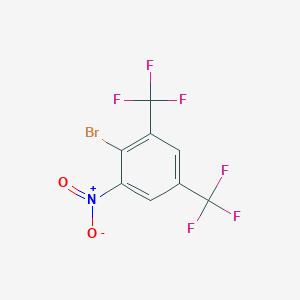
![1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)-](/img/structure/B176613.png)
